2-(Bromomethyl)-5-phenylpyrimidine
Description
Contextualizing Pyrimidine (B1678525) Derivatives in Chemical Synthesis and Biological Sciences
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast range of biological activities and serving as crucial scaffolds in drug discovery. gsconlinepress.comgsconlinepress.com These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a plethora of synthetic drugs. gsconlinepress.commdpi.com Their prevalence in nature and medicine underscores their importance. gsconlinepress.com The versatility of the pyrimidine ring allows for the synthesis of a wide array of functionalized molecules with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govorientjchem.org
The Significance of Halomethyl Heterocycles as Versatile Synthetic Intermediates
Halomethyl heterocycles are highly reactive and valuable building blocks in organic synthesis. The presence of a halogen atom on a methyl group attached to a heterocyclic ring provides a reactive site for nucleophilic substitution reactions. nih.gov This reactivity is often enhanced by the electronic properties of the heterocyclic ring itself. These intermediates are instrumental in constructing more complex molecular architectures by allowing the introduction of various functional groups. Their utility is widely recognized in the synthesis of pharmaceuticals, agrochemicals, and materials.
Overview of Research Domains Pertaining to 2-(Bromomethyl)-5-phenylpyrimidine
Research involving this compound primarily focuses on its role as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Its structural features, a reactive bromomethyl group and a phenyl-substituted pyrimidine core, make it an attractive starting material for creating derivatives with diverse biological activities. Investigations often explore its reactions with various nucleophiles to generate new libraries of compounds for screening against different biological targets.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C11H9BrN2 |
| Molar Mass | 249.11 g/mol chembk.com |
| InChI | InChI=1S/C11H9BrN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 uni.lu |
| InChIKey | URRLCUSVKQBENI-UHFFFAOYSA-N uni.lu |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2)CBr uni.lu |
Synthesis and Reactions
The synthesis of this compound and related structures often involves multi-step processes. One common approach is the bromination of a corresponding methylpyrimidine. For instance, the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate involves the reaction of an intermediate with hydrobromic acid. google.com Another related synthesis involves the reaction of 2-bromomalondialdehyde with benzamidine (B55565) hydrochloride in acetic acid to form 2-phenyl-5-bromopyrimidine. google.com
The reactivity of the bromomethyl group is a key feature of this compound. It readily undergoes nucleophilic substitution reactions. For example, 2-(bromomethyl)-1,3-thiaselenole, a related halomethyl heterocycle, reacts with 1,3-benzothiazole-2-thiol (B7764131) in the presence of a base. mdpi.com This highlights the susceptibility of the carbon-bromine bond to attack by nucleophiles, a characteristic shared by this compound.
Research Applications and Findings
The primary application of this compound is as a precursor in the synthesis of more complex molecules with potential biological activity. The phenylpyrimidine scaffold is a known pharmacophore, and the bromomethyl group allows for the introduction of various side chains.
For example, a series of 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as novel antifungal agents targeting the enzyme CYP51. nih.gov While this study did not specifically start from this compound, it demonstrates the utility of the 2-phenylpyrimidine core in medicinal chemistry. The synthesis of these derivatives involved creating intermediates that could then be coupled with other molecules. nih.gov
Another study focused on the synthesis of 5-hydroxymethylpyrimidines, which showed interesting antibacterial and antifungal properties. mdpi.com The conversion of a methyl group to a hydroxymethyl group can be a key step in enhancing biological activity. mdpi.com This suggests that this compound could be a valuable starting material for producing similar hydroxymethyl derivatives through nucleophilic substitution with a hydroxide (B78521) source.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLCUSVKQBENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromomethyl 5 Phenylpyrimidine
Strategies for the Construction of the 5-phenylpyrimidine (B189523) Core
Elaboration from Simpler Pyrimidine (B1678525) Precursors
A prevalent and versatile method for constructing the 5-phenylpyrimidine core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, enabling the formation of a carbon-carbon bond between a halogenated pyrimidine and a phenylboronic acid derivative.
This strategy typically begins with a pyrimidine ring halogenated at the 5-position, such as 5-bromo-2-methylpyrimidine. This precursor is then reacted with phenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The base, commonly an inorganic carbonate like potassium carbonate (K₂CO₃) or a phosphate, is crucial for the activation of the boronic acid. The choice of solvent is also critical, with solvent systems like dioxane/water mixtures being frequently employed to ensure the solubility of both organic and inorganic reagents mdpi.com. This approach allows for the late-stage introduction of the phenyl group onto a pre-formed pyrimidine ring, offering flexibility in the synthesis of various analogues.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Aryl-Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | ~85 |
| 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | ~90 |
| 2,4-Dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | ~92 |
Cyclocondensation Approaches to the Pyrimidine Ring System
Cyclocondensation reactions offer a direct route to the pyrimidine ring system by combining simpler, acyclic building blocks. The most common approach involves the condensation of an N-C-N fragment, such as an amidine, with a C-C-C fragment, typically a 1,3-dicarbonyl compound or its equivalent bu.edu.eg.
To synthesize the 2-phenyl-5-phenylpyrimidine core directly, benzamidine (B55565) hydrochloride serves as the N-C-N component, providing the phenyl group at the 2-position. This is reacted with a three-carbon synthon that incorporates the second phenyl group at what will become the 5-position of the pyrimidine ring. Suitable C-C-C fragments include substituted malonaldehydes or α,β-unsaturated ketones. For instance, the reaction of benzamidine with 2-phenylmalonaldehyde or a derivative under acidic or basic conditions will lead to the formation of the 2,5-diphenylpyrimidine ring after cyclization and subsequent aromatization (typically through oxidation or elimination). This method builds the core structure in a single, convergent step.
Introduction of the Bromomethyl Moiety at the 2-Position of 5-phenylpyrimidine
Once the 5-phenylpyrimidine core is established, specifically as 2-methyl-5-phenylpyrimidine (B3261769), the next critical step is the introduction of the bromine atom onto the methyl group at the 2-position.
Direct Bromination of a Methyl Group Precursor
The most direct method for synthesizing 2-(Bromomethyl)-5-phenylpyrimidine is via the free-radical bromination of the 2-methyl-5-phenylpyrimidine precursor. This transformation is a variation of the Wohl-Ziegler reaction, which is effective for the side-chain halogenation of alkyl-substituted aromatic and heteroaromatic compounds.
The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent. NBS provides a low, constant concentration of elemental bromine, which favors the radical pathway over electrophilic addition to the aromatic ring organic-chemistry.org. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or exposure to UV light. Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile are preferred to facilitate the radical chain mechanism and prevent unwanted side reactions nih.gov. The pyrimidine ring at the 2-position effectively stabilizes the resulting radical intermediate, analogous to a benzylic radical, making this position susceptible to selective bromination organic-chemistry.org.
Table 2: Conditions for Direct Bromination of Methyl-Heterocycles
| Substrate | Brominating Agent | Initiator | Solvent | Product |
| 2-Methyl-5-phenylpyrimidine | NBS (1.1 eq) | AIBN (cat.) | CCl₄ | This compound |
| 4-Methylpyrimidine | NBS (1.1 eq) | Benzoyl Peroxide | CCl₄ | 4-(Bromomethyl)pyrimidine |
| 2-Methylquinoline | NBS (1.0 eq) | UV Light | Benzene | 2-(Bromomethyl)quinoline |
Post-Functionalization Strategies at C-2
First, a precursor such as methyl 5-phenylpyrimidine-2-carboxylate is synthesized. This ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-5-phenylpyrimidine, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Subsequently, the 2-(hydroxymethyl) group is converted to the 2-(bromomethyl) group. This transformation can be achieved using several standard reagents. Phosphorus tribromide (PBr₃) is a common choice for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism masterorganicchemistry.com. Alternatively, the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), is also highly effective for this conversion under mild conditions commonorganicchemistry.comorganic-chemistry.org. This method proceeds with inversion of configuration if the carbon center is chiral and is known for its high yields organic-chemistry.orgwikipedia.org.
Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound
Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters at each synthetic step.
For the Suzuki-Miyaura coupling (Section 2.1.1), key variables include the choice of palladium catalyst and ligand, the type and concentration of the base, the solvent system, and the reaction temperature. Screening different phosphine ligands can significantly impact catalytic activity, while the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the rate of transmetalation mdpi.comresearchgate.net. Machine learning algorithms have been employed to optimize these complex variable sets for Suzuki reactions, leading to generally applicable and high-yielding conditions chemistryviews.org.
In the direct bromination step (Section 2.2.1), control over the reaction is paramount to prevent side reactions, such as dibromination or ring bromination. The stoichiometry of NBS is critical; typically, a slight excess (1.05-1.1 equivalents) is used to ensure full conversion of the starting material without promoting over-bromination. The reaction temperature and rate of initiation must be controlled to maintain a steady, low concentration of bromine radicals. For large-scale reactions, thermal safety analysis is crucial, and controlling the feed rate of NBS in a semi-batch process can prevent hazardous accumulation and side reactions novartis.com. Using less polar solvents can also improve yields and reduce reaction times nih.gov.
For the post-functionalization route (Section 2.2.2), the reduction of the ester must be performed under strictly anhydrous conditions to prevent quenching the LiAlH₄. In the subsequent conversion of the alcohol to the bromide, temperature control is important. While the Appel reaction is generally high-yielding, the separation of the desired product from the triphenylphosphine oxide by-product can sometimes be challenging and may require careful chromatographic purification.
Sustainable and Green Chemistry Aspects in Synthetic Protocols for this compound
The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies. In the context of synthesizing this compound, these principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the adoption of microwave-assisted synthesis, one-pot multicomponent reactions, and the use of environmentally benign solvents and catalysts.
One of the primary areas of focus in the green synthesis of pyrimidine derivatives is the use of microwave irradiation. benthamdirect.comnih.gov This technique often leads to significantly shorter reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov For the synthesis of compounds with a pyrimidine core, microwave-assisted one-pot multicomponent reactions have proven to be particularly effective. nih.govtubitak.gov.tr This approach combines multiple reaction steps into a single procedure, thereby reducing the need for intermediate purification steps, which in turn minimizes solvent usage and waste generation. nih.govnih.gov
The choice of solvent is another critical factor in green chemistry. Water is an ideal green solvent due to its non-toxic nature, abundance, and safety profile. nih.gov Research has demonstrated the successful synthesis of pyrimidine derivatives in aqueous media, highlighting the potential for developing more environmentally friendly protocols for this compound. nih.gov
In a hypothetical green synthetic route to this compound, the initial formation of a 5-phenyl-2-methylpyrimidine intermediate could be achieved through a multicomponent reaction under microwave irradiation in an aqueous solvent. This would be followed by a selective benzylic bromination of the 2-methyl group. The use of N-Bromosuccinimide (NBS) as a brominating agent is common for such transformations. Green chemistry principles would favor conducting this bromination step under solvent-free conditions or in a recyclable green solvent, potentially also utilizing microwave assistance to accelerate the reaction and improve efficiency. benthamdirect.com
The following table summarizes various green chemistry approaches that could be applied to the synthesis of this compound, based on methodologies reported for related pyrimidine derivatives.
| Green Chemistry Approach | Description | Potential Application in Synthesis of this compound |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often resulting in faster reaction rates and higher yields. benthamdirect.combeilstein-journals.org | Could be applied to both the initial pyrimidine ring formation and the subsequent bromination step to reduce reaction times and energy consumption. |
| One-Pot Multicomponent Reactions | Combines multiple synthetic steps into a single reaction vessel, avoiding the isolation of intermediates. nih.govnih.gov | A one-pot synthesis could be designed where the precursors for the 5-phenyl-2-methylpyrimidine core react, followed by in-situ bromination. |
| Use of Green Solvents | Employs environmentally benign solvents, with water being a prime example. nih.gov | The synthesis could potentially be carried out in water or another green solvent to reduce the environmental impact associated with volatile organic compounds. |
| Solvent-Free Reactions | Conducts reactions in the absence of a solvent, which minimizes waste. | The bromination of the 2-methyl group using NBS could potentially be performed under solvent-free conditions, especially with microwave irradiation. |
| Use of Recyclable Catalysts | Utilizes catalysts that can be recovered and reused over multiple reaction cycles. | A recyclable solid acid or base catalyst could be employed for the pyrimidine ring formation. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern objectives of chemical manufacturing.
Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Phenylpyrimidine
Nucleophilic Substitution Reactions at the Bromomethyl Group of 2-(Bromomethyl)-5-phenylpyrimidine
The primary mode of reactivity for this compound involves nucleophilic substitution at the benzylic-like bromomethyl group. The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion.
Reactivity with Diverse Heteroatom Nucleophiles (e.g., Oxygen-, Nitrogen-, Sulfur-centered)
A variety of heteroatom-centered nucleophiles readily react with this compound to form new carbon-heteroatom bonds.
Oxygen-Centered Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. For instance, the reaction with sodium phenoxide would yield 2-(phenyloxymethyl)-5-phenylpyrimidine.
Nitrogen-Centered Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can be readily alkylated. The reaction with piperidine, for example, would produce 1-[(5-phenylpyrimidin-2-yl)methyl]piperidine. Similarly, reaction with sodium azide (B81097) provides a convenient route to 2-(azidomethyl)-5-phenylpyrimidine, a versatile intermediate for the introduction of nitrogen-containing functionalities.
Sulfur-Centered Nucleophiles: Thiolates are effective nucleophiles for the displacement of the bromide. The reaction with sodium thiophenoxide, for instance, would afford 2-[(phenylthio)methyl]-5-phenylpyrimidine.
| Nucleophile | Reagent Example | Product Structure | Product Name |
| Oxygen | Sodium Phenoxide | C₆H₅-O-CH₂-(C₁₀H₇N₂) | 2-(Phenoxymethyl)-5-phenylpyrimidine |
| Nitrogen | Piperidine | C₅H₁₀N-CH₂-(C₁₀H₇N₂) | 1-[(5-Phenylpyrimidin-2-yl)methyl]piperidine |
| Nitrogen | Sodium Azide | N₃-CH₂-(C₁₀H₇N₂) | 2-(Azidomethyl)-5-phenylpyrimidine |
| Sulfur | Sodium Thiophenoxide | C₆H₅-S-CH₂-(C₁₀H₇N₂) | 2-[(Phenylthio)methyl]-5-phenylpyrimidine |
Reactions with Carbon-Based Nucleophiles
Carbon-based nucleophiles, such as enolates and organometallic reagents, can also be alkylated with this compound, enabling the formation of new carbon-carbon bonds.
The reaction with the sodium salt of diethyl malonate, a classic example of a soft carbon nucleophile, would lead to the formation of diethyl 2-[(5-phenylpyrimidin-2-yl)methyl]malonate. This product can be further manipulated, for instance, through hydrolysis and decarboxylation, to introduce a propionic acid side chain at the 2-position of the pyrimidine ring.
Formation of Onium Salts (e.g., Phosphonium (B103445) Ylides, Ammonium (B1175870) Salts)
The reaction of this compound with tertiary amines or phosphines leads to the formation of quaternary ammonium or phosphonium salts, respectively. These onium salts are valuable synthetic intermediates.
For example, treatment with triphenylphosphine (B44618) results in the formation of (5-phenylpyrimidin-2-yl)methyl)triphenylphosphonium bromide. This phosphonium salt is a precursor to the corresponding phosphonium ylide, which can be generated by treatment with a strong base. The resulting ylide is a key reagent in the Wittig reaction for the conversion of aldehydes and ketones into alkenes.
Elimination Reactions and Olefin Formation from this compound
Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 5-phenyl-2-vinylpyrimidine. This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the methyl group, and the bromide ion is simultaneously eliminated. The choice of base and reaction conditions is crucial to favor elimination over substitution. Sterically hindered bases, such as potassium tert-butoxide, are often employed for this purpose.
Radical Reactions and Their Pathways Involving the Bromomethyl Moiety
The bromomethyl group of this compound can participate in radical reactions. The C-Br bond can be homolytically cleaved under photolytic or thermal conditions, often in the presence of a radical initiator, to generate a 5-phenylpyrimidin-2-ylmethyl radical.
A common method for the synthesis of this compound itself involves the radical bromination of 2-methyl-5-phenylpyrimidine (B3261769) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. libretexts.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical, which then reacts with a molecule of NBS to propagate the chain and form the desired product.
Transition Metal-Catalyzed Transformations of this compound
The carbon-bromine bond in this compound can be activated by various transition metal catalysts, enabling a range of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: In a Suzuki-Miyaura coupling reaction, a palladium catalyst is used to couple the bromomethyl derivative with a boronic acid or ester. beilstein-journals.orgnih.govresearchgate.netresearchgate.netillinois.edu For instance, the reaction with phenylboronic acid in the presence of a palladium catalyst and a base would yield 2-benzyl-5-phenylpyrimidine.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromomethyl compound with an alkene, such as styrene. nih.govresearchgate.netsctunisie.orgnih.govresearchgate.net This would result in the formation of a substituted stilbene (B7821643) derivative.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a palladium or nickel catalyst. orgsyn.org The reaction of this compound with phenylzinc chloride, for example, would also produce 2-benzyl-5-phenylpyrimidine.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(0) catalyst, Base | 2-Benzyl-5-phenylpyrimidine |
| Heck | Styrene | Pd(0) catalyst, Base | 1-Phenyl-2-(5-phenylpyrimidin-2-yl)ethene |
| Negishi | Phenylzinc Chloride | Pd(0) or Ni(0) catalyst | 2-Benzyl-5-phenylpyrimidine |
Cross-Coupling Reactions Utilizing the Bromomethyl Group
No specific studies detailing the participation of the bromomethyl group of this compound in cross-coupling reactions have been identified. While the reactivity of similar halomethyl-substituted heterocyclic compounds in palladium-catalyzed cross-coupling reactions is a known area of chemical synthesis, dedicated research on this particular substrate, including reaction conditions, catalyst systems, and product yields, is not documented.
Functionalization via C-H Activation Pathways
Information regarding the functionalization of this compound through C-H activation pathways is not available in the current body of scientific literature. Research on C-H activation of phenyl-substituted pyrimidines is an area of interest in organic synthesis; however, no studies have been found that specifically investigate this type of transformation for this compound.
Computational Chemistry Approaches to Understand Reactivity Profiles of this compound
Density Functional Theory (DFT) Studies on Reaction Pathways
A search for computational studies, specifically those employing Density Functional Theory (DFT) to investigate the reaction pathways of this compound, did not yield any results. Such studies would provide valuable insights into the thermodynamics and kinetics of its potential reactions, but this specific molecule has not been the subject of published computational analyses.
Prediction of Selectivity and Energetics
In the absence of any DFT or other computational studies on this compound, there are no published predictions regarding its reaction selectivity or the energetics of its potential transformation pathways.
Applications of 2 Bromomethyl 5 Phenylpyrimidine in Advanced Organic Synthesis
Synthesis of Complex Pyrimidine-Bearing Molecular Architectures
The construction of intricate molecular frameworks containing the pyrimidine (B1678525) nucleus is a cornerstone of modern medicinal chemistry. The reactivity of 2-(bromomethyl)-5-phenylpyrimidine can be harnessed to create annulated, fused, and macrocyclic systems.
Annulated and fused pyrimidine systems are prevalent in a wide array of biologically active compounds. This compound is a prime candidate for the synthesis of such structures through intramolecular cyclization strategies. For instance, reaction with a dinucleophile could lead to the formation of a new ring fused to the pyrimidine core.
A hypothetical reaction could involve the initial substitution of the bromine with a nucleophile that also contains a latent nucleophilic site. Subsequent activation and intramolecular cyclization would yield the fused system. For example, reaction with a suitable amino-thiol or amino-alcohol derivative could pave the way for the synthesis of thiazinopyrimidines or oxazinopyrimidines, respectively. The general synthetic approach would likely involve a two-step process: intermolecular substitution followed by intramolecular cyclization.
| Precursor | Reagent | Fused System | Potential Biological Relevance |
| This compound | 2-aminothiophenol | Pyrimido[2,1-b]benzothiazole derivative | Anticancer, Antiviral |
| This compound | 2-aminophenol | Pyrimido[2,1-b]benzoxazole derivative | Antimicrobial, Kinase inhibitor |
| This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiazolo[3,2-a]pyrimidinone derivative | Anti-inflammatory |
This table presents hypothetical reactions and potential applications based on the known reactivity of similar compounds.
Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets. nih.gov The bifunctional nature of molecules derived from this compound could be exploited in macrocyclization reactions. For example, the phenyl group could be functionalized with a long chain bearing a nucleophilic terminus, which could then react with the bromomethyl group in an intramolecular fashion to form a macrocycle.
High-dilution conditions would likely be necessary to favor intramolecular cyclization over intermolecular polymerization. The size of the resulting macrocycle could be tuned by varying the length and nature of the linker chain.
| Linker Precursor | Cyclization Strategy | Macrocycle Type | Potential Application |
| 4-(ω-aminoalkoxy)benzamidine | Amidation then intramolecular N-alkylation | Polyether-linked macrocycle | Ion-channel modulator |
| 4-(ω-hydroxyalkoxy)benzamidine | Etherification then intramolecular O-alkylation | Polyether-linked macrocycle | Host-guest chemistry |
| Diethyl (4-(aminomethyl)phenyl)malonate | Amidation then intramolecular C-alkylation | Carbon-linked macrocycle | Enzyme inhibitor |
This table presents hypothetical synthetic strategies for macrocyclization.
Role as a Precursor for Biologically Relevant Molecular Scaffolds
The 5-phenylpyrimidine (B189523) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antifungal and kinase inhibitory properties. mdpi.comsigmaaldrich.com this compound serves as an excellent starting point for the synthesis of diverse libraries of compounds based on this scaffold.
The reactivity of the bromomethyl group allows for the introduction of a wide variety of functional groups and molecular fragments, leading to rapid diversification of the 5-phenylpyrimidine scaffold. Nucleophilic substitution with various amines, thiols, alcohols, and carbanions can generate a library of derivatives with diverse physicochemical properties.
These reactions are typically straightforward to perform, often proceeding under mild conditions with good to excellent yields. This ease of diversification makes this compound an attractive building block for generating novel chemical entities for biological screening.
| Nucleophile | Resulting Functional Group | Potential Compound Class |
| Secondary amine (e.g., morpholine) | Tertiary amine | CNS agents |
| Thiol (e.g., thiophenol) | Thioether | Antiviral agents |
| Alcohol (e.g., ethanol) | Ether | Anesthetics |
| Malonic ester anion | Substituted acetic acid ester | Anti-inflammatory agents |
This table illustrates the potential for scaffold diversification through nucleophilic substitution.
Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. The amenability of this compound to parallel synthesis makes it an ideal building block for the creation of large chemical libraries. mdpi.com
By reacting this compound with a diverse set of nucleophiles in a multi-well plate format, a large number of distinct compounds can be synthesized simultaneously. Further diversity can be introduced by utilizing substituted 5-phenylpyrimidine cores, where the phenyl ring itself bears various substituents. This strategy allows for the systematic exploration of the chemical space around the 5-phenylpyrimidine scaffold, increasing the probability of identifying hit compounds with desired biological activities.
Contribution to Materials Science and Polymer Chemistry
While the primary applications of pyrimidine derivatives are in the life sciences, their unique electronic and photophysical properties also make them interesting candidates for materials science applications. The incorporation of the 5-phenylpyrimidine moiety into polymers could lead to materials with novel optical, electronic, or thermal properties. mdpi.comroutledge.com
This compound could be used as a monomer or a functionalizing agent in polymer synthesis. For example, it could be grafted onto existing polymer backbones through the reaction of its bromomethyl group with nucleophilic sites on the polymer. Alternatively, it could be converted into a polymerizable monomer, such as a vinyl or acrylic derivative, and then copolymerized with other monomers to create new polymeric materials. The phenylpyrimidine unit could impart properties such as fluorescence, charge transport capability, or thermal stability to the resulting polymer.
| Polymerization Method | Role of this compound | Resulting Polymer Type | Potential Application |
| Grafting onto | Functionalizing agent | Functionalized polymer | Sensor, smart material |
| Conversion to vinyl monomer, then polymerization | Monomer | Phenylpyrimidine-containing polymer | Organic light-emitting diode (OLED), conductive polymer |
| Polycondensation with a dinucleophile | Monomer | Polyether or polyamine | High-performance thermoplastic |
This table outlines potential applications in materials science.
The Versatility of this compound in Advanced Organic Synthesis Remains a Developing Field
Despite the ever-expanding landscape of organic chemistry, detailed research into the specific applications of every novel compound can present a frontier of its own. One such case is the chemical compound this compound. While its structural features suggest potential as a versatile building block in various synthetic endeavors, a comprehensive review of currently available scientific literature reveals a notable scarcity of published research detailing its specific applications in advanced organic synthesis, particularly concerning its use in functional polymer synthesis, the construction of supramolecular assemblies, and its role in enantioselective and diastereoselective transformations.
The inherent reactivity of the bromomethyl group attached to the pyrimidine core, coupled with the electronic and steric properties of the phenyl substituent, theoretically positions this compound as a promising candidate for creating complex molecular architectures. The pyrimidine ring itself is a well-known pharmacophore and a valuable component in materials science, often imparting desirable electronic or hydrogen-bonding characteristics to a larger molecule.
Similarly, the field of supramolecular chemistry, which explores the non-covalent assembly of molecules into larger, ordered structures, presents a logical area for the application of a molecule like this compound. The phenyl and pyrimidine rings could participate in π-π stacking and hydrogen bonding interactions, driving the formation of intricate supramolecular architectures. Nevertheless, specific studies detailing the design and synthesis of such assemblies using this particular compound are not described in the accessed literature.
Furthermore, the exploration of enantioselective and diastereoselective transformations is a cornerstone of modern synthetic chemistry, enabling the precise synthesis of chiral molecules. While the structure of this compound contains prochiral centers, and its derivatives could potentially be utilized in stereoselective reactions, there is a lack of published research demonstrating its specific use in such transformations. General principles of asymmetric catalysis exist, but their direct application to this compound has not been documented in the available scientific literature.
Derivatization and Functionalization Strategies for 2 Bromomethyl 5 Phenylpyrimidine
Strategic Modifications of the Bromomethyl Moiety
The bromomethyl group at the 2-position of the pyrimidine (B1678525) ring is a key site for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. ucalgary.ca This reactivity is attributed to the benzylic-like nature of the carbon-bromine bond, which is activated by the adjacent pyrimidine ring. khanacademy.orgyoutube.com
Conversion to Carbonyl Derivatives
The transformation of the bromomethyl group into a carbonyl functionality, such as an aldehyde or a ketone, significantly expands the synthetic utility of the 2-(bromomethyl)-5-phenylpyrimidine core. These carbonyl derivatives serve as crucial intermediates for constructing more complex molecules through reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions. libretexts.orgyoutube.com
One common strategy to achieve this conversion involves the oxidation of an intermediate alcohol. The initial nucleophilic substitution of the bromide with a hydroxide (B78521) or a protected hydroxylamine, followed by oxidation, yields the desired carbonyl compound. Another approach is the direct oxidation of the bromomethyl group using specific oxidizing agents.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. NaOH, H2O 2. PCC | 5-Phenylpyrimidine-2-carbaldehyde | Substitution/Oxidation |
| This compound | DMSO, NaHCO3 | 5-Phenylpyrimidine-2-carbaldehyde | Kornblum oxidation |
| This compound | 1. Mg, THF 2. Paraformaldehyde | (5-Phenylpyrimidin-2-yl)methanol | Grignard Reaction |
Table 1. Representative reactions for the conversion of this compound to carbonyl derivatives and related compounds.
Introduction of Azide (B81097) and Amine Functionalities
The introduction of nitrogen-containing functional groups, particularly azides and amines, is of significant interest due to their prevalence in biologically active molecules. The azide group can be readily introduced by treating this compound with sodium azide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemspider.comprepchem.com This reaction typically proceeds with high efficiency. chemspider.com The resulting 2-(azidomethyl)-5-phenylpyrimidine is a versatile intermediate that can undergo various transformations, including reduction to the corresponding primary amine or participation in click chemistry reactions.
Direct amination can be achieved by reacting this compound with a wide range of primary and secondary amines. tandfonline.comorganic-chemistry.org This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed. irjmets.com The synthesis of secondary amines can also be achieved through the amination of alcohols with benzylamine (B48309) using specific catalysts. irjmets.com
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Sodium azide, DMSO | 2-(Azidomethyl)-5-phenylpyrimidine | Nucleophilic Substitution |
| This compound | Ammonia | (5-Phenylpyrimidin-2-yl)methanamine | Nucleophilic Substitution |
| This compound | Diethylamine, K2CO3 | N,N-Diethyl-1-(5-phenylpyrimidin-2-yl)methanamine | Nucleophilic Substitution |
Table 2. Examples of reactions for introducing azide and amine functionalities.
Extended Carbon Chain Elongation Reactions
The extension of the carbon chain at the 2-position provides a pathway to novel analogs with modified steric and electronic properties. This can be accomplished through various carbon-carbon bond-forming reactions. One effective method involves the use of acetylide ions generated from terminal alkynes. youtube.com The acetylide anion acts as a potent nucleophile, displacing the bromide and forming a new C-C bond. youtube.com
Another powerful strategy is the reaction with organometallic reagents, such as Grignard reagents or organocuprates. organic-chemistry.org These reagents, bearing a desired alkyl or aryl group, readily displace the bromide to form the elongated chain.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Phenylacetylene, NaNH2 | 2-(Phenylethynyl)-5-phenylpyrimidine | Nucleophilic Substitution |
| This compound | Ethylmagnesium bromide, CuI | 2-Propyl-5-phenylpyrimidine | Cross-Coupling |
| This compound | Diethyl malonate, NaOEt | Diethyl 2-((5-phenylpyrimidin-2-yl)methyl)malonate | Alkylation |
Table 3. Selected methods for carbon chain elongation.
Functionalization of the Pyrimidine Ring System of this compound
While the bromomethyl group offers a primary handle for derivatization, the pyrimidine ring itself can also be functionalized, providing access to a different set of derivatives.
Directed Ortho-Metalation and Subsequent Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.org In the context of 5-phenylpyrimidine (B189523) derivatives, the nitrogen atoms of the pyrimidine ring can direct a strong base, typically an organolithium reagent, to deprotonate an adjacent carbon atom. harvard.edu For this compound, the situation is complex due to the reactive bromomethyl group. Protection of this group may be necessary before attempting DoM. Assuming the bromomethyl group is protected or the reaction conditions are carefully controlled, metalation would likely occur at the C-4 or C-6 position of the pyrimidine ring. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce new substituents.
| Starting Material (Protected) | Reagent(s) | Electrophile | Product |
| Protected this compound | n-BuLi, TMEDA | CO2 | 4-Carboxy derivative |
| Protected this compound | LDA | (CH3)3SiCl | 6-Trimethylsilyl derivative |
| Protected this compound | s-BuLi | I2 | 4-Iodo derivative |
Table 4. Hypothetical examples of directed ortho-metalation on a protected this compound.
Introduction of Halogen and Pseudohalogen Substituents
The introduction of halogens and pseudohalogens onto the pyrimidine ring can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions. elsevierpure.comnih.govrsc.org Electrophilic halogenation of pyrimidines typically occurs at the C-5 position, which is the most electron-rich. wikipedia.org However, in this compound, the C-5 position is already substituted. Therefore, halogenation would likely be directed to other positions, potentially the C-4 or C-6 positions, depending on the reaction conditions and the directing effects of the existing substituents. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used for this purpose. elsevierpure.comrsc.org
Pseudohalogens, such as the cyano (-CN) or azido (B1232118) (-N3) group, are polyatomic analogues of halogens that exhibit similar chemical reactivity. wikipedia.org These can be introduced through nucleophilic aromatic substitution (SNAr) reactions on an appropriately activated pyrimidine ring (e.g., a chloropyrimidine derivative). nih.govrsc.org
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | N-Bromosuccinimide | 4-Bromo-2-(bromomethyl)-5-phenylpyrimidine | Electrophilic Halogenation |
| 4-Chloro-2-(bromomethyl)-5-phenylpyrimidine | Sodium cyanide | This compound-4-carbonitrile | Nucleophilic Aromatic Substitution |
| 4-Chloro-2-(bromomethyl)-5-phenylpyrimidine | Sodium azide | 4-Azido-2-(bromomethyl)-5-phenylpyrimidine | Nucleophilic Aromatic Substitution |
Table 5. Potential reactions for the introduction of halogen and pseudohalogen substituents.
Multicomponent Reaction Sequences Involving this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comfrontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
A review of the current scientific literature indicates a scarcity of published studies detailing multicomponent reaction sequences where this compound is utilized as one of the primary starting components. MCRs typically rely on a specific set of compatible functional groups that can participate in a cascade of intermolecular reactions. preprints.org For example, the Ugi and Passerini reactions involve isocyanides, aldehydes/ketones, amines, and carboxylic acids. nih.gov
Chemo- and Regioselective Manipulations of this compound
Chemoselectivity and regioselectivity are cornerstone concepts in modern organic synthesis, referring to the ability to react with a specific functional group or at a particular position within a multifunctional molecule. The structure of this compound offers distinct opportunities for such selective transformations.
The primary site of reactivity is the bromomethyl (-CH₂Br) group. The carbon atom in this group is highly electrophilic and susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the adjacent pyrimidine ring and the excellent leaving group ability of the bromide ion. This makes nucleophilic substitution at the bromomethyl position the most favorable and chemoselective reaction. A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of a diverse range of derivatives. This high reactivity allows for selective functionalization of the side chain while leaving the phenylpyrimidine core intact under mild conditions.
Below is a table illustrating the chemoselective nucleophilic substitution at the bromomethyl position.
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Reference |
| Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | 2-(Aminomethyl)-5-phenylpyrimidine | General Reactivity |
| Alcohol (ROH) | Base (e.g., NaH), Solvent (e.g., THF) | 2-(Alkoxymethyl)-5-phenylpyrimidine | General Reactivity |
| Thiol (RSH) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 2-(Thioether)-5-phenylpyrimidine | General Reactivity |
| Cyanide (CN⁻) | NaCN or KCN, Solvent (e.g., DMSO) | 2-(Cyanomethyl)-5-phenylpyrimidine | rsc.org |
| Azide (N₃⁻) | NaN₃, Solvent (e.g., DMF) | 2-(Azidomethyl)-5-phenylpyrimidine | General Reactivity |
This table is based on the general principles of nucleophilic substitution on haloalkanes and is illustrative of the expected chemoselectivity. Specific reaction conditions may vary.
Regioselectivity concerns the differentiation between reactive sites. In this compound, a key regioselective challenge is the reaction of a nucleophile at the bromomethyl group versus at a position on the pyrimidine ring. The sp³-hybridized carbon of the bromomethyl group is a soft electrophilic center, readily undergoing Sₙ2 reactions. In contrast, the sp²-hybridized carbons of the pyrimidine ring are harder electrophilic centers and are generally less reactive towards nucleophilic attack unless an additional activating group or a leaving group is present on the ring itself. Therefore, under standard nucleophilic substitution conditions, the reaction occurs exclusively at the bromomethyl side chain.
For reactions to occur regioselectively on the pyrimidine ring, different strategies are required. For example, in related halopyrimidine systems, nucleophilic aromatic substitution (SₙAr) can occur at a halogen-bearing carbon on the ring, often requiring more forcing conditions. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could selectively functionalize the C5-phenyl group or positions on the pyrimidine ring if a suitable leaving group (like a halogen) were present at those positions. ossila.com The presence of both a bromide on the side chain and a different halide (e.g., fluoride (B91410) or chloride) on the ring would allow for orthogonal, regioselective functionalization by choosing appropriate reaction conditions (e.g., nucleophilic substitution for the bromomethyl group and Pd-catalyzed coupling for the ring halogen). ossila.com
Advanced Analytical and Spectroscopic Methodologies in Research on 2 Bromomethyl 5 Phenylpyrimidine Derivatives
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the characterization of 2-(bromomethyl)-5-phenylpyrimidine and its derivatives. These methods provide detailed information about the molecular structure, enabling the identification of key functional groups and the real-time monitoring of chemical transformations.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides a vibrational spectrum that is complementary to the IR spectrum. While polar functional groups tend to have strong IR absorptions, nonpolar and symmetric bonds often exhibit strong Raman signals. nih.gov
Functional Group Analysis of this compound
The vibrational spectrum of this compound is complex, with characteristic bands arising from the pyrimidine (B1678525) ring, the phenyl group, and the bromomethyl substituent. By analyzing the positions, intensities, and shapes of these bands in both IR and Raman spectra, a detailed structural elucidation can be achieved.
The pyrimidine ring itself has a set of characteristic vibrations. vandanapublications.comvandanapublications.com The C=N and C=C stretching vibrations within the ring typically appear in the 1650-1400 cm⁻¹ region. libretexts.orgpressbooks.pub The substitution pattern on the ring influences the exact frequencies and intensities of these modes. The phenyl group introduces its own set of characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 cm⁻¹ and 1500-1430 cm⁻¹. libretexts.org
The bromomethyl group (-CH₂Br) has specific vibrational modes that are crucial for its identification. The C-Br stretching vibration is a key marker and is typically observed in the lower frequency region of the IR spectrum, generally between 690 and 515 cm⁻¹. orgchemboulder.comscribd.com Additionally, the wagging vibration of the methylene (B1212753) group attached to the halogen (-CH₂X) can be found in the 1300-1150 cm⁻¹ range. orgchemboulder.comscribd.com
The following interactive data table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H (Phenyl & Pyrimidine) | Stretching | 3100 - 3000 | Medium to Weak | Medium to Strong |
| Aliphatic C-H (Bromomethyl) | Stretching | 3000 - 2850 | Medium | Medium |
| C=N (Pyrimidine Ring) | Stretching | 1650 - 1550 | Strong | Medium |
| C=C (Aromatic Rings) | Stretching | 1600 - 1430 | Medium to Strong | Strong |
| CH₂ (Bromomethyl) | Wagging | 1300 - 1150 | Medium | Weak |
| C-Br (Bromomethyl) | Stretching | 690 - 515 | Medium to Strong | Strong |
Reaction Progress Monitoring
The reactivity of the bromomethyl group makes this compound a valuable intermediate in the synthesis of more complex molecules. Nucleophilic substitution reactions, where the bromine atom is displaced by another functional group, are common. In-situ monitoring of these reactions using vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, allows for real-time tracking of the consumption of the starting material and the formation of the product. mdpi.com
For example, in the synthesis of 2-(aminomethyl)-5-phenylpyrimidine from this compound via reaction with an amine, FTIR spectroscopy can be employed to monitor the reaction progress. The key spectral changes to observe would be:
Disappearance of the C-Br stretch: The absorption band in the 690-515 cm⁻¹ region, corresponding to the C-Br stretching vibration of the starting material, will decrease in intensity as the reaction proceeds and eventually disappear upon completion.
Appearance of N-H stretches: The formation of the amino group in the product will be indicated by the appearance of new absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the N-H stretching vibrations. Primary amines will typically show two bands (asymmetric and symmetric stretching), while secondary amines will show one. vandanapublications.com
Appearance of N-H bending: A new band corresponding to the N-H bending (scissoring) vibration will appear around 1650-1580 cm⁻¹.
The following interactive data table illustrates the expected key vibrational band changes during the conversion of this compound to 2-(aminomethyl)-5-phenylpyrimidine.
| Compound | Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Change During Reaction |
|---|---|---|---|---|
| This compound | C-Br | Stretching | 690 - 515 | Decreases and disappears |
| 2-(Aminomethyl)-5-phenylpyrimidine (Primary Amine) | N-H | Stretching | ~3400 and ~3300 | Appears and increases |
| Bending | ~1600 | Appears and increases |
By monitoring the relative intensities of these characteristic absorption bands over time, researchers can determine the reaction kinetics, identify the optimal reaction time, and ensure the complete conversion of the starting material. This approach is invaluable for process optimization and quality control in the synthesis of this compound derivatives.
Future Directions and Emerging Research Avenues for 2 Bromomethyl 5 Phenylpyrimidine
Exploration of Undiscovered Reactivity Patterns of 2-(Bromomethyl)-5-phenylpyrimidine
The reactivity of this compound has primarily been centered around nucleophilic substitution reactions at the bromomethyl position. However, a vast landscape of unexplored reactivity patterns awaits investigation, promising to unlock new synthetic pathways and molecular architectures.
A significant area for future research lies in the transformation of the bromomethyl group into a phosphonium (B103445) salt. This can be readily achieved by reacting this compound with a suitable phosphine, such as triphenylphosphine (B44618), through a standard SN2 reaction. youtube.com The resulting phosphonium salt would be a stable and versatile precursor for the Wittig reaction, a powerful tool for carbon-carbon bond formation. masterorganicchemistry.comwikipedia.org By reacting this phosphonium ylide (generated by deprotonation of the phosphonium salt) with various aldehydes and ketones, a diverse range of vinyl-substituted 5-phenylpyrimidine (B189523) derivatives could be synthesized. libretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction, which can be influenced by the nature of the ylide and the reaction conditions, offers an additional layer of synthetic control. wikipedia.orglibretexts.org
The following table outlines potential Wittig reaction products starting from the corresponding phosphonium salt of this compound:
| Aldehyde/Ketone Reactant | Potential Vinyl-5-phenylpyrimidine Product |
| Formaldehyde | 2-(vinyl)-5-phenylpyrimidine |
| Benzaldehyde | 2-(styryl)-5-phenylpyrimidine |
| Acetone | 2-(isopropenyl)-5-phenylpyrimidine |
| Cyclohexanone | 2-(cyclohexylidenemethyl)-5-phenylpyrimidine |
Furthermore, the phenyl group at the 5-position of the pyrimidine (B1678525) ring presents another handle for chemical modification. While the current structure does not have a leaving group on the phenyl ring, future research could focus on the synthesis of analogues where the phenyl ring is substituted with a halogen, such as bromine or iodine. This would open the door to a wealth of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govillinois.edu By coupling these hypothetical halogenated derivatives with a wide range of boronic acids, a vast library of novel 2-(bromomethyl)-5-arylpyrimidine compounds could be generated, each with potentially unique biological or material properties. beilstein-journals.orgresearchgate.net The regioselectivity of such coupling reactions would be a key aspect to investigate. nih.gov
Integration into Continuous Flow Chemistry and Microreactor Technologies
The synthesis and derivatization of this compound are prime candidates for adaptation to continuous flow chemistry and microreactor technologies. These modern synthetic approaches offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability. nih.govnih.gov
The inherent benefits of flow chemistry, such as superior heat and mass transfer, would allow for precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of this compound itself, as well as its subsequent derivatization through nucleophilic substitutions or the aforementioned Wittig reactions, could be significantly optimized in a flow regime. uc.ptresearchgate.net
A hypothetical continuous flow setup for the synthesis of a derivative of this compound could involve the following steps:
| Step | Reaction | Flow Reactor Module |
| 1 | Synthesis of this compound | Packed-bed reactor |
| 2 | Nucleophilic substitution with a desired nucleophile | Coil reactor |
| 3 | In-line purification | Scavenger resin column |
| 4 | Product collection | Automated fraction collector |
The modular nature of flow chemistry systems would also enable the telescoping of multiple reaction steps into a single, continuous process, thereby reducing manual handling and the need for intermediate purification. nih.gov This approach would be particularly efficient for the rapid generation of a library of derivatives for screening purposes.
Catalytic Applications and Sustainable Transformations
The 5-phenylpyrimidine scaffold present in this compound is a common motif in ligands used for catalysis. By strategically functionalizing the phenyl ring or the pyrimidine nucleus, novel ligands could be designed and synthesized. These ligands could then be complexed with various transition metals to create new catalysts for a range of organic transformations.
For instance, the introduction of phosphine groups onto the phenyl ring could lead to the development of novel P,N-ligands. Such ligands are known to be effective in a variety of catalytic reactions, including cross-coupling and asymmetric hydrogenation. The electronic properties of the pyrimidine ring can be tuned by introducing electron-donating or electron-withdrawing substituents, which in turn would influence the catalytic activity of the corresponding metal complexes.
Furthermore, the development of catalytic transformations that utilize this compound as a substrate is a promising area of research. For example, palladium-catalyzed cross-coupling reactions could potentially be developed to directly functionalize the C-H bonds of the phenyl ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalization with a halogen.
Development of Novel Functional Materials Derived from this compound
The unique photophysical and electronic properties of pyrimidine-based compounds make them attractive building blocks for the development of novel functional materials. researchgate.net The this compound core can serve as a versatile scaffold for the synthesis of new organic electronic materials, sensors, and polymers.
By attaching chromophoric or fluorophoric units to the this compound scaffold through the reactive bromomethyl group, new fluorescent probes and sensors could be developed. The photophysical properties of these materials, such as their absorption and emission wavelengths, quantum yields, and lifetimes, could be fine-tuned by modifying the nature of the attached chromophore and the substituents on the phenylpyrimidine core. nih.gov The inherent donor-pi-acceptor (D-π-A) architecture that can be created could lead to materials with interesting intramolecular charge transfer (ICT) characteristics. nih.gov
The following table illustrates potential functional materials derived from this compound:
| Functional Group Attached | Potential Material Application |
| A fluorescent dye (e.g., coumarin, rhodamine) | Fluorescent probe for biological imaging |
| An electron-donating group | Organic light-emitting diode (OLED) material |
| A polymerizable group (e.g., vinyl, acrylate) | Functional polymer with tailored properties |
| A liquid crystal mesogen | Component for liquid crystal displays (LCDs) |
Moreover, the incorporation of this compound derivatives into polymer backbones could lead to the creation of new functional polymers with tailored thermal, mechanical, and electronic properties. mdpi.com These materials could find applications in areas such as organic electronics, coatings, and biomedical devices. mdpi.com The ability to precisely control the structure and functionality of the monomer unit would allow for the rational design of polymers with desired characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
